![molecular formula C16H9ClF3NO2 B6338793 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% CAS No. 62039-89-8](/img/structure/B6338793.png)
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% (hereafter referred to as “2-CTB”) is a synthetic organic compound that has been studied in recent years for its potential applications in scientific research. 2-CTB is a member of the isoindole family and can be synthesized through a reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This compound has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and physiology.
Applications De Recherche Scientifique
2-CTB has been studied for its potential applications in a variety of scientific fields. In chemistry, 2-CTB has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used as a fluorescent probe for the detection of proteins and other biomolecules. In physiology, 2-CTB has been studied for its potential applications in drug delivery and targeted drug delivery.
Mécanisme D'action
The mechanism of action of 2-CTB is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules in the body, which then triggers a series of biochemical and physiological reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-CTB has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been found to have an anti-inflammatory effect in mice. In vivo, 2-CTB has been found to have an anti-tumor effect in mice.
Avantages Et Limitations Des Expériences En Laboratoire
2-CTB is a relatively safe compound to use in lab experiments. It is relatively stable and has low toxicity. However, it is important to note that 2-CTB is a potent compound and should be handled with caution. Additionally, 2-CTB is not soluble in water, which can limit its use in some experiments.
Orientations Futures
The potential applications of 2-CTB are still being explored. Future research will focus on further understanding the mechanism of action of 2-CTB, as well as its potential applications in drug delivery and targeted drug delivery. Additionally, research will focus on the potential of 2-CTB as a therapeutic agent, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-CTB is a straightforward two-step reaction. The first step involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This reaction results in the formation of an intermediate product, which is then reacted with aqueous methanol to form 2-CTB. This method of synthesis has been found to be efficient and cost-effective, making it a popular choice for researchers.
Propriétés
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOIGJLPBEAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

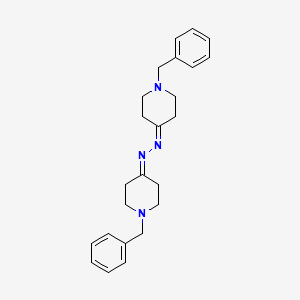
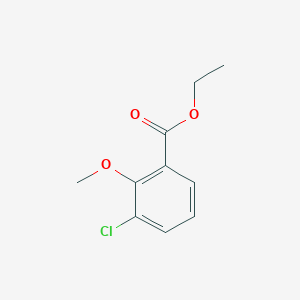

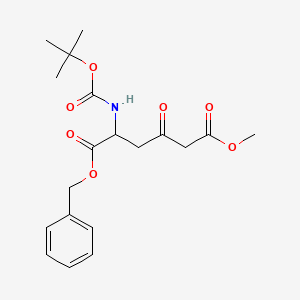
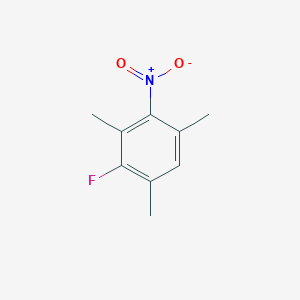
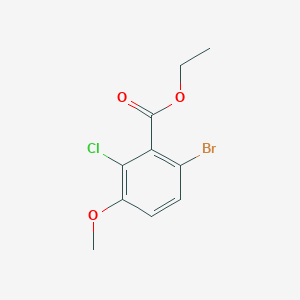
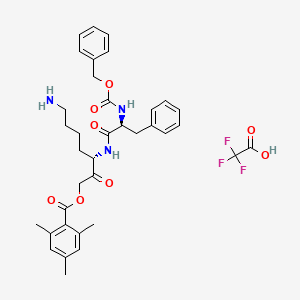
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)
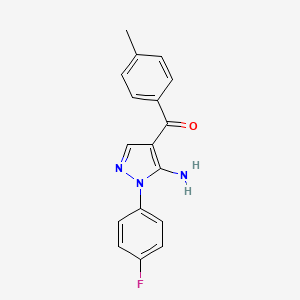
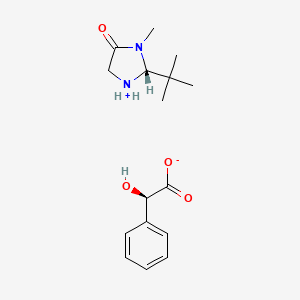
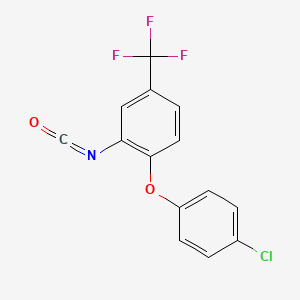
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
